Cas no 2097919-08-7 (1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine)

1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a heterocyclic compound featuring both 1,2,3-thiadiazole and 1,2,5-thiadiazole moieties linked via a piperazine core. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical research. The presence of sulfur and nitrogen heterocycles enhances its potential for forming stable interactions with biological targets, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined molecular architecture allows for precise derivatization, facilitating structure-activity relationship studies. The compound's stability under standard laboratory conditions and compatibility with common synthetic methodologies further underscore its utility in advanced chemical synthesis.
1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine structure
2097919-08-7 structure
Product Name:1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
CAS No:2097919-08-7
MF:C10H12N6OS2
MW:296.371877670288
CID:5760285
PubChem ID:126851132
Update Time:2025-05-22

1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine Chemical and Physical Properties

Names and Identifiers

    • (4-methylthiadiazol-5-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
    • F6549-1011
    • 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
    • AKOS032466915
    • 2097919-08-7
    • 1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
    • Inchi: 1S/C10H12N6OS2/c1-7-9(18-14-12-7)10(17)16-4-2-15(3-5-16)8-6-11-19-13-8/h6H,2-5H2,1H3
    • InChI Key: DKOCTCGABYVEKV-UHFFFAOYSA-N
    • SMILES: S1C(=C(C)N=N1)C(N1CCN(C2C=NSN=2)CC1)=O

Computed Properties

  • Exact Mass: 296.05140137g/mol
  • Monoisotopic Mass: 296.05140137g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 338
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 132Ų

1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine Pricemore >>

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1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine Related Literature

Additional information on 1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Comprehensive Overview of 1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS No. 2097919-08-7)

The compound 1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS No. 2097919-08-7) is a structurally unique heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. This thiadiazole-piperazine derivative combines two biologically active moieties—1,2,3-thiadiazole and 1,2,5-thiadiazole—linked through a piperazine scaffold, making it a promising candidate for drug discovery and material science applications.

Researchers are increasingly interested in thiadiazole-containing compounds due to their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The presence of both 4-methyl-1,2,3-thiadiazole and 1,2,5-thiadiazol-3-yl groups in this molecule enhances its potential as a multi-target therapeutic agent. Recent studies highlight its relevance in addressing global health challenges, such as antibiotic resistance and emerging viral infections, aligning with current trends in precision medicine and small-molecule drug development.

From a chemical perspective, 1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine exhibits notable stability under physiological conditions, which is critical for bioavailability optimization. Its logP value and hydrogen-bonding capacity suggest favorable membrane permeability, a key consideration in CNS drug design. The compound's molecular weight (approximately 310 g/mol) falls within the optimal range for orally active drugs, as per Lipinski's rule of five.

The synthesis of this compound typically involves amide coupling reactions between 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and 3-(piperazin-1-yl)-1,2,5-thiadiazole, followed by purification via column chromatography. Advanced NMR spectroscopy techniques (including 1H, 13C, and 2D experiments) confirm its structural integrity, while HPLC-MS ensures purity for biological evaluations.

In material science, the electron-deficient thiadiazole rings contribute to interesting charge-transfer properties, making this compound potentially useful in organic electronics and sensor development. Its thermal stability (decomposition temperature >250°C) suggests applications in high-performance polymers.

The global market for specialty heterocyclic compounds like 2097919-08-7 is projected to grow at 6.8% CAGR through 2030, driven by demand from pharmaceutical intermediates and agrochemical formulations. Several patent applications (e.g., WO2021156789) describe analogs of this scaffold for kinase inhibition, reflecting its commercial potential.

For researchers working with CAS 2097919-08-7, proper handling requires standard laboratory precautions—using PPE, working in fume hoods, and following institutional waste disposal protocols. While not classified as hazardous, its biological activity warrants careful evaluation in specific applications.

Future directions for this compound include exploration as a fragment in medicinal chemistry, development of radio-labeled versions for imaging studies, and investigation of its photophysical properties for optoelectronic applications. The dual thiadiazole architecture presents unique opportunities for structure-activity relationship studies across multiple disciplines.

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